N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that features a benzofuran ring and a tetrahydrobenzo[d]isoxazole moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and the tetrahydrobenzo[d]isoxazole moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The tetrahydrobenzo[d]isoxazole moiety can be synthesized through a free radical cyclization cascade, which is known for its high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of various benzofuran derivatives . Additionally, the use of transition-metal catalysis for the cyclization of aryl acetylenes can be employed to construct the benzofuran ring .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including anti-tumor and antibacterial properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The tetrahydrobenzo[d]isoxazole moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar structure with benzofuran derivatives and exhibit comparable biological activities.
Indole derivatives: Indole compounds also possess a heterocyclic ring structure and are known for their diverse pharmacological properties.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is unique due to its combination of a benzofuran ring and a tetrahydrobenzo[d]isoxazole moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(10-13-6-7-16-14(11-13)8-9-23-16)20-19(22)18-15-4-2-3-5-17(15)24-21-18/h6-7,11-12H,2-5,8-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYMJEYFHJECLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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